![molecular formula C14H20N2OS B7510149 [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMAPT is a member of the thiazepine family and is structurally similar to the natural compound juglone. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactivated, leading to increased cell survival and proliferation. This compound inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the inhibition of NF-κB nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the elimination of cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which can expand its potential therapeutic applications. Additionally, the combination of this compound with other drugs or therapeutic agents is an area of research that holds promise for improving its efficacy and reducing its toxicity.
Métodos De Síntesis
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process starting with the reaction of 4-bromo-N,N-dimethylaniline with thioacetamide in the presence of a base to form 4-(dimethylamino)phenylthiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer properties, this compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-15(2)13-6-4-12(5-7-13)14(17)16-8-3-10-18-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJASBJPQTPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
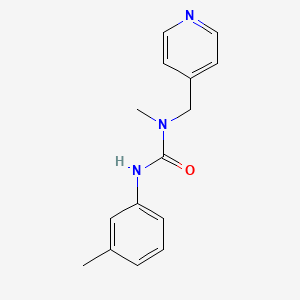
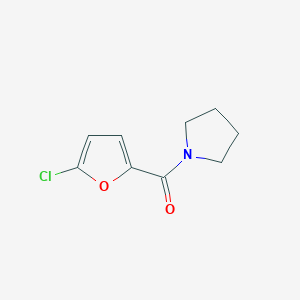
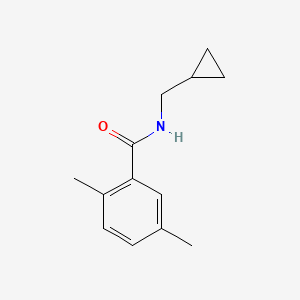
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
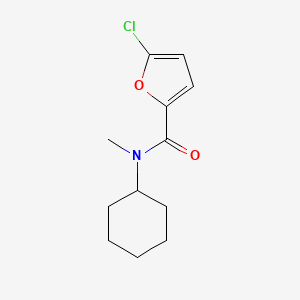
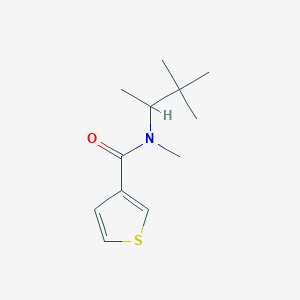
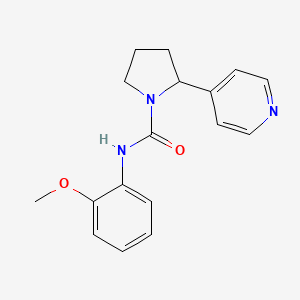
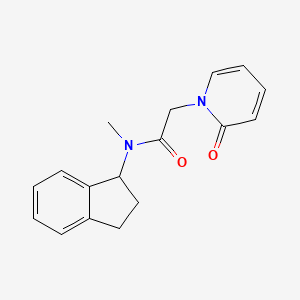
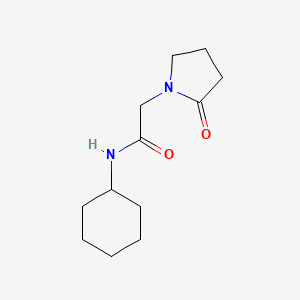
![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
